molecular formula C23H19ClN6O2S B2880627 N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1206990-08-0

N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Katalognummer: B2880627
CAS-Nummer: 1206990-08-0
Molekulargewicht: 478.96
InChI-Schlüssel: OFVHZUAPFWNWCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of fused heterocyclic molecules characterized by a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. Its structure includes a 3-chloro-2-methylphenyl substituent linked via a thioacetamide bridge to a 4-methoxyphenyl-substituted triazolopyrazine moiety.

Eigenschaften

CAS-Nummer

1206990-08-0

Molekularformel

C23H19ClN6O2S

Molekulargewicht

478.96

IUPAC-Name

N-(3-chloro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19ClN6O2S/c1-14-17(24)4-3-5-18(14)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)11-10-29(22)23)15-6-8-16(32-2)9-7-15/h3-12H,13H2,1-2H3,(H,25,31)

InChI-Schlüssel

OFVHZUAPFWNWCR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structure incorporates a pyrazolo-triazole moiety known for diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₉H₁₅ClN₅OS
Molecular Weight400.3 g/mol
CAS Number890937-37-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole moieties. For instance, derivatives of pyrazole have shown significant cytotoxicity against various cancer cell lines:

  • MCF7 (breast cancer) : Compounds with similar structures exhibited IC₅₀ values ranging from 0.01 µM to 0.46 µM .
  • HCT116 (colon cancer) : Some derivatives demonstrated IC₅₀ values as low as 0.39 µM .

The mechanism of action is often linked to the inhibition of specific kinases such as Aurora-A kinase, which plays a crucial role in cancer cell proliferation .

Anti-inflammatory Activity

Pyrazole derivatives have also been explored for their anti-inflammatory properties. The presence of the thioacetamide group in our compound may enhance its ability to inhibit pro-inflammatory cytokines. Research indicates that similar compounds have shown efficacy in reducing inflammation markers in vitro .

Antimicrobial Activity

The antimicrobial activity of pyrazole-containing compounds has been well-documented. A study reported that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structural features that contribute to this activity include:

  • Lipophilicity : Enhances membrane penetration.
  • Functional groups : Specific substituents can increase binding affinity to bacterial targets .

Case Studies

  • Cytotoxicity Study : A derivative structurally related to our compound was tested against various cancer cell lines, showing promising cytotoxicity with IC₅₀ values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cell lines .
  • Inflammation Model : In a murine model of inflammation, a similar thioacetamide derivative reduced paw edema significantly compared to controls, suggesting a potential pathway for therapeutic application .

Research Findings

Several studies have explored the synthesis and biological evaluation of pyrazole and triazole derivatives:

  • A review highlighted that compounds with a pyrazolo-triazole structure showed a broad spectrum of biological activities including anticancer and anti-inflammatory effects .
  • Another study suggested that modifications in the pyrazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fused heterocyclic core and substitution pattern. Below is a detailed comparison with related derivatives:

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Synthesis Method Biological Activity (Reported)
Target Compound Pyrazolo-triazolo-pyrazine 3-chloro-2-methylphenyl, 4-methoxyphenyl, thioacetamide Likely via nucleophilic substitution of α-chloroacetamide intermediates Not explicitly reported; inferred from analogs
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () 1,3,4-Thiadiazole fused triazine Trichloroethyl, phenylthiadiazole X-ray-confirmed intermediate in triazine synthesis Intermediate in triazine derivatives
3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine () Pyrazolo-triazolo-pyridine Ethylthio, alkylthio Alkylation of thiol precursors Structural analysis focus
2-(4-(8-amino-3-oxo-2-phenyltriazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide () Triazolo-pyrazine Phenoxyacetamide, phenyl Chloroacetamide coupling with hydroxyphenyl intermediates Not reported
N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones () Pyrazole-quinazoline hybrid Quinazolinyl, aldehyde hydrazones Condensation of 4-chloroquinazoline with aminopyrazole Antifungal activity (e.g., wheat scab)

Key Observations

Core Heterocycles: The target compound’s pyrazolo-triazolo-pyrazine core distinguishes it from analogs like thiadiazole-triazine () or pyrazole-quinazoline hybrids (). This core may enhance π-π stacking interactions in biological targets compared to simpler triazoles . Thioacetamide vs. Oxygen-Based Linkers: The thioacetamide bridge (C–S–C=O) in the target compound contrasts with oxygen-based linkers (e.g., phenoxyacetamide in ). Sulfur’s larger atomic radius and lower electronegativity could improve membrane permeability or modulate enzyme binding .

Substituent Effects: The 4-methoxyphenyl group may confer metabolic stability via steric hindrance of oxidative degradation, similar to para-substituted aryl groups in herbicidal agents like metosulam ().

Synthesis Pathways: The target compound’s synthesis likely parallels methods in and , where α-chloroacetamides react with thiol-containing heterocycles under basic conditions (e.g., triethylamine in ethanol) . In contrast, triazolo-pyrazine derivatives () are synthesized via chloroacetamide coupling, highlighting the versatility of acetamide intermediates in heterocyclic chemistry .

Biological Activity Trends :

  • Compounds with thioether linkages (e.g., ) often exhibit enhanced antimicrobial activity compared to oxygen-linked analogs, possibly due to improved lipophilicity .
  • The antifungal efficacy of pyrazole-quinazoline hybrids () at 50 µg/mL suggests the target compound’s substituted pyrazole moiety may similarly contribute to bioactivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.